molecular formula C15H21NO B1249165 8-OH-Pbzi

8-OH-Pbzi

Cat. No.: B1249165
M. Wt: 231.33 g/mol
InChI Key: LJDRQPOQHHOXHM-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-3-(n-propyl)-1,2,3a,4,5,9b-hexahydro-1H-benz[e]indole hydrobromide (8-OH-PBZI) is a dopamine receptor ligand with preferential agonism for the dopamine D3 receptor subtype. Structurally, it is a benz[e]indole derivative with a hydrobromide salt formulation (C₁₅H₂₁NO·HBr, molecular weight: 312.25) . Key properties include solubility in water (~10 mg/mL at 60°C) and DMSO (12 mg/mL), and stability under storage conditions of 2–8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol

InChI

InChI=1S/C15H21NO/c1-2-8-16-9-7-13-14-10-12(17)5-3-11(14)4-6-15(13)16/h3,5,10,13,15,17H,2,4,6-9H2,1H3/t13-,15+/m1/s1

InChI Key

LJDRQPOQHHOXHM-HIFRSBDPSA-N

Isomeric SMILES

CCCN1CC[C@H]2[C@@H]1CCC3=C2C=C(C=C3)O

Canonical SMILES

CCCN1CCC2C1CCC3=C2C=C(C=C3)O

Synonyms

8-hydroxy-3-(n-propyl)-1,2,3a,4,5,9b-hexahydro-1H-benz(e)indole
cis-8-OH-PBZI

Origin of Product

United States

Preparation Methods

The synthesis of CIS-8-OH-PBZI involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

CIS-8-OH-PBZI undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are derivatives of CIS-8-OH-PBZI with modified functional groups .

Scientific Research Applications

CIS-8-OH-PBZI has several scientific research applications:

    Chemistry: Used to study the structure-activity relationships of dopamine receptor agonists.

    Biology: Helps in understanding the role of dopamine receptors in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Used in the development of new pharmacological agents targeting dopamine receptors

Mechanism of Action

CIS-8-OH-PBZI exerts its effects by selectively binding to dopamine D3 receptors. This binding induces a conformational change in the receptor, activating downstream signaling pathways. The primary molecular targets are the G-protein-coupled receptors, which initiate a cascade of intracellular events, including the activation of adenylate cyclase and phosphorylation of mitogen-activated protein kinases .

Comparison with Similar Compounds

Pharmacological Profile

In vitro studies demonstrate that 8-OH-PBZI binds to cloned human dopamine D3 receptors with a Ki value of 27.4 ± 3.1 nM , exhibiting 775-fold , 550-fold , 90-fold , and 10-fold selectivity over D1A, D5, D2s, and D4 receptors, respectively . Functionally, it reduces cAMP synthesis and increases extracellular acidification rates in a dose-dependent manner, confirming its D3 receptor agonism .

In Vivo Effects

8-OH-PBZI induces Fos protein expression (a marker of neuronal activation) preferentially in limbic regions such as the prefrontal cortex and nucleus accumbens, with minimal activity in the motor-associated dorsal striatum .

Comparison with Similar Compounds

Below, we contextualize its properties against general dopamine D3 agonists and related ligands.

Receptor Affinity and Selectivity

8-OH-PBZI’s D3 selectivity is exceptional compared to other dopamine receptor subtypes (Table 1). For example, its 90-fold selectivity over D2 receptors distinguishes it from non-selective agonists like quinpirole, which binds D2 and D3 with similar affinity.

Table 1: Receptor Binding Affinity of 8-OH-PBZI

Receptor Subtype Ki (nM) Selectivity Ratio (D3/Other)
D3 27.4 1 (reference)
D1A 21,200 775
D5 15,070 550
D2s 2,466 90
D4 274 10

Data derived from competitive binding assays .

Functional and Behavioral Effects

Compared to full agonists like pramipexole, 8-OH-PBZI’s partial agonism (evidenced by moderate cAMP reduction) may reduce side effects like motor dyskinesia .

Physicochemical Properties

Table 2: Physicochemical Comparison of 8-OH-PBZI and Related Ligands

Property 8-OH-PBZI 8-OH-DPAT* BP 897*
Molecular Weight 312.25 291.33 383.29
Solubility (DMSO) 12 mg/mL High Moderate
Primary Target D3 receptor 5-HT1A receptor D3 receptor
Selectivity Profile D3 > D4 > D2 > D1A/D5 5-HT1A > other serotonin D3 > D2/D4
Therapeutic Indication Schizophrenia, addiction Anxiety, depression Cocaine addiction

Data for 8-OH-DPAT (serotonin agonist) and BP 897 (D3 partial agonist) are generalized from literature .

  • 8-OH-DPAT : A serotonin 5-HT1A agonist (CAS: 78950-78-4) , it lacks dopamine receptor activity, underscoring 8-OH-PBZI’s unique D3 focus.
  • BP 897: Another D3-preferring ligand (mentioned in ), it is a partial agonist explored for cocaine addiction but with lower D3/D2 selectivity than 8-OH-PBZI .

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